3-Methylbenzoyl isothiocyanate

Description

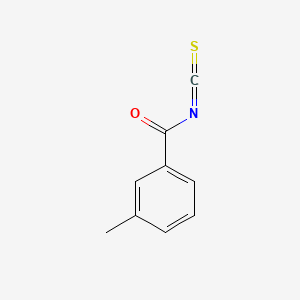

Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-7-3-2-4-8(5-7)9(11)10-6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKOLJYVHYILGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182391 | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28115-86-8 | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylbenzoyl isothiocyanate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Methylbenzoyl Isothiocyanate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile reagent with significant applications in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and practical applications of this compound, grounding all claims in authoritative scientific literature.

Introduction: The Significance of Acyl Isothiocyanates

Acyl isothiocyanates represent a highly valuable class of organic intermediates. The presence of an electron-withdrawing acyl group adjacent to the isothiocyanate moiety (-N=C=S) significantly enhances the electrophilicity of the central carbon atom.[1] This heightened reactivity makes them powerful building blocks for the synthesis of a diverse range of nitrogen- and sulfur-containing heterocycles. Among these, this compound offers a unique combination of reactivity and structural features, making it a key precursor for developing novel therapeutic agents and complex organic molecules. Its derivatives, particularly N-benzoyl-N'-substituted thioureas, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential antibacterial, antifungal, and anticancer properties.[2][3]

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting. This compound is identified by its unique set of characteristics that dictate its handling, purification, and analytical confirmation.

Chemical Structure and Identifiers

The structure of this compound features a benzoyl group substituted with a methyl group at the meta-position, linked to a highly reactive isothiocyanate functional group.

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, compiled from authoritative databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 28115-86-8 | [4][5] |

| Molecular Formula | C₉H₇NOS | [4][5] |

| Molecular Weight | 177.22 g/mol | [4][5] |

| Boiling Point | 92°C at 1 mmHg | [6] |

| Density | 1.16 g/cm³ | [6] |

| SMILES | CC1=CC(=CC=C1)C(=O)N=C=S | [4] |

| InChIKey | DXKOLJYVHYILGA-UHFFFAOYSA-N | [4][5] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

| Spectroscopic Data | Description | Source(s) |

| ¹³C NMR | Spectra available in databases, typically run in CDCl₃. Key shifts would include the methyl carbon, aromatic carbons, the carbonyl carbon, and the highly characteristic isothiocyanate carbon (N=C =S). | [4][7] |

| Mass Spectrometry | GC-MS data is available, showing the molecular ion peak and characteristic fragmentation patterns. | [4][5] |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong, broad absorption band for the asymmetric N=C=S stretch, typically around 2000-2100 cm⁻¹, and a strong carbonyl (C=O) stretch around 1700 cm⁻¹. | [5] |

Synthesis and Reactivity

The utility of this compound stems from its straightforward synthesis and predictable, versatile reactivity.

Synthesis Protocol: Acyl Chloride Route

The most common and efficient laboratory synthesis involves the reaction of 3-methylbenzoyl chloride with a thiocyanate salt.[2][6] This is a nucleophilic acyl substitution where the thiocyanate ion displaces the chloride.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride and the isothiocyanate product.

-

Reagents: To the flask, add potassium thiocyanate (1.1 equivalents) and dry acetone. Acetone is the preferred solvent as it effectively dissolves the reactants while allowing the inorganic salt byproduct (KCl) to precipitate, driving the reaction forward.[2]

-

Reaction: While stirring the suspension, add 3-methylbenzoyl chloride (1.0 equivalent) dropwise.

-

Reflux: Heat the mixture to reflux for approximately 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the precipitated potassium chloride is removed by filtration.

-

Result: The resulting filtrate contains the crude this compound. Due to its sensitivity, it is often used immediately in situ for subsequent reactions without isolation.[2]

Core Reactivity: Nucleophilic Addition

The primary application of this compound is its reaction with nucleophiles, particularly primary and secondary amines, to form substituted thioureas.[1][3] This reaction is a robust and high-yielding nucleophilic addition.

Mechanism: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic central carbon of the isothiocyanate group. The resulting intermediate then undergoes proton transfer to yield the stable thiourea derivative.

Caption: Reaction of this compound with a primary amine.

This reaction is foundational for creating libraries of thiourea compounds for biological screening. The choice of the primary amine (R'-NH₂) allows for systematic variation of the 'R'' group, enabling structure-activity relationship (SAR) studies in drug development.[8]

Applications in Drug Development and Organic Synthesis

The synthetic accessibility and versatile reactivity of this compound make it a valuable tool for medicinal chemists.

Synthesis of Bioactive Thiourea Derivatives

Thiourea derivatives are a well-established class of compounds with a wide range of pharmacological activities. The synthesis is a straightforward, often one-pot process where the isothiocyanate is generated in situ and immediately reacted with a chosen amine.[3][9] This efficiency is highly advantageous in a research and development setting.

Isothiocyanate-derived compounds are being investigated for various therapeutic applications:

-

Anti-inflammatory Agents: Some isothiocyanates and their derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]

-

Anticancer Properties: Natural and synthetic isothiocyanates are extensively studied for their potential roles in cancer prevention and treatment.[12][13]

-

Antimicrobial Activity: The thiourea scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[2]

Building Block for Heterocyclic Chemistry

Beyond simple thioureas, this compound serves as a precursor for more complex heterocyclic systems. The thiourea products can undergo further intramolecular cyclization reactions to form thiazoles, thiadiazoles, and other ring systems that are prevalent in pharmaceuticals.[1][14]

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize the critical importance of safety. This compound and its precursors are hazardous chemicals that must be handled with appropriate precautions.

-

Toxicity: Acyl isothiocyanates are generally toxic if swallowed or inhaled.[15][16][17]

-

Irritation: The compound is a lachrymator (causes tearing) and can cause severe skin and eye irritation or damage.[16][17] It may also cause allergic skin reactions.[15][16]

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[17] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: The compound is sensitive to moisture and air.[16] It should be stored in a tightly sealed container in a cool, dry place, often under refrigeration, to maintain its quality.[16][17]

Conclusion

This compound is a potent and versatile chemical intermediate with significant value for professionals in organic synthesis and drug discovery. Its predictable synthesis from readily available starting materials and its robust reactivity with amines provide an efficient pathway to a vast array of substituted thioureas and complex heterocyclic compounds. A comprehensive understanding of its properties, reaction mechanisms, and safety protocols is essential for leveraging its full potential in the development of novel molecules and therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Activity of Some Dithiourea Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methylthiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

-

ChemicalRegister. (n.d.). S (+) A -METHYLBENZYL ISOTHIOCYANATE (L),S (1000 GML) MEDIA Suppliers & Manufacturers. Retrieved from [Link]

-

PubChem. (n.d.). Benzoyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Iraqi Journal of Science. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Retrieved from [Link]

-

Arkivoc. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]

-

Mansoura University. (n.d.). synthesis of isothiocyanates. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Methylbenzoyl isothiocyanate (CAS 16794-68-6). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]

-

Phytochemistry. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates. Retrieved from [Link]

-

PMC. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl isothiocyanate. Retrieved from [Link]

- Google Patents. (n.d.). CN113181160A - Application of isothiocyanate compounds.

-

PubMed Central. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]

-

PubMed. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl.... Retrieved from [Link]

-

RSC Medicinal Chemistry. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. 3-METHYLBENZYL ISOTHIOCYANATE CAS#: 28115-86-8 [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. CAS 628-03-5: 3-Methylbutyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 13. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bg.cpachem.com [bg.cpachem.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

3-Methylbenzoyl isothiocyanate synthesis from 3-methylbenzoyl chloride

An In-depth Technical Guide to the Synthesis of 3-Methylbenzoyl Isothiocyanate from 3-Methylbenzoyl Chloride

Introduction

Isothiocyanates (R–N=C=S) are a pivotal class of organic compounds, recognized for their versatile reactivity and significant presence in bioactive molecules and natural products.[1][2] Their applications span from pharmaceutical development, where they serve as precursors to anti-inflammatory and anticancer agents, to agrochemicals and materials science.[1][3] this compound, in particular, is a valuable aroyl isothiocyanate intermediate. Its structure combines the reactive isothiocyanate moiety with a benzoyl group, enabling its use in the synthesis of complex heterocyclic systems and N-acylthiourea derivatives, which are of significant interest in drug discovery.[4][5][6]

This guide provides a comprehensive technical overview of a reliable and efficient method for synthesizing this compound from its corresponding acyl chloride, 3-methylbenzoyl chloride. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical safety considerations, and outline methods for purification and characterization, designed for researchers and professionals in organic synthesis and drug development.

Reaction Mechanism: A Case of Nucleophilic Acyl Substitution

The synthesis of this compound from 3-methylbenzoyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds by treating the acyl chloride with an inorganic thiocyanate salt, such as potassium thiocyanate (KSCN), in an anhydrous polar aprotic solvent like acetone.

The core of this transformation lies in the reactivity of the thiocyanate ion (SCN⁻), an ambident nucleophile. It possesses two potential sites for nucleophilic attack: the "soft" sulfur atom and the "hard" nitrogen atom. The carbonyl carbon of 3-methylbenzoyl chloride is a "hard" electrophilic center due to the strong electron-withdrawing effects of the attached oxygen and chlorine atoms.[7] According to the principles of Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles preferentially react with hard nucleophiles. Consequently, the harder nitrogen atom of the thiocyanate ion attacks the hard acyl carbon.

While an initial attack by sulfur can occur to form a transient acyl thiocyanate (R-CO-SCN), this species is generally unstable and rapidly rearranges to the more thermodynamically stable acyl isothiocyanate (R-CO-NCS).[8] The overall reaction overwhelmingly favors the formation of the isothiocyanate product.

The mechanism unfolds in two primary stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the thiocyanate ion attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate.[7]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is eliminated. This restores the carbonyl group and yields the final product, this compound, along with a potassium chloride precipitate.

Experimental Protocol

This protocol is a representative procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment

| Category | Item |

| Reagents | 3-Methylbenzoyl chloride (m-Toluoyl chloride), ≥98% |

| Potassium thiocyanate (KSCN), anhydrous, ≥99% | |

| Acetone, anhydrous (dry) | |

| Equipment | Round-bottom flask (e.g., 250 mL) |

| Reflux condenser with drying tube (e.g., filled with CaCl₂) | |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Heating mantle or oil bath | |

| Buchner funnel and filter flask assembly | |

| Rotary evaporator |

Reaction Parameters

| Parameter | Value |

| 3-Methylbenzoyl Chloride | 1.0 eq |

| Potassium Thiocyanate | 1.1 - 1.2 eq |

| Solvent | Anhydrous Acetone |

| Temperature | Room Temperature to Reflux (approx. 56°C) |

| Reaction Time | 2 - 4 hours |

| Expected Yield | >90% (crude) |

Step-by-Step Procedure

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Attach a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Addition: To the flask, add anhydrous potassium thiocyanate (1.1 eq). Add a sufficient volume of anhydrous acetone to fully dissolve the salt with stirring.

-

Acyl Chloride Addition: Transfer 3-methylbenzoyl chloride (1.0 eq) to a dropping funnel and add it dropwise to the stirring solution of potassium thiocyanate in acetone over 15-20 minutes. The reaction is often exothermic; maintain a steady addition rate to control the temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature.[9] For a more complete reaction, the mixture can be gently heated to reflux for 2-3 hours.[10] A white precipitate of potassium chloride (KCl) will form as the reaction proceeds.

-

Work-up: Once the reaction is complete (monitored by TLC if desired), cool the mixture to room temperature.

-

Filtration: Separate the precipitated KCl by vacuum filtration through a Buchner funnel. Wash the salt cake with a small amount of dry acetone to recover any residual product.

-

Solvent Removal: Combine the filtrate and washings. Remove the acetone using a rotary evaporator under reduced pressure. The resulting oil or solid is the crude this compound.

-

Purification (Optional): The crude product is often of sufficient purity for subsequent reactions. If higher purity is required, purification can be achieved by vacuum distillation.

Product Characterization

Confirming the identity and purity of the synthesized product is crucial. The following analytical techniques are standard for the characterization of aroyl isothiocyanates.[11][12]

| Technique | Expected Result for this compound |

| IR Spectroscopy | A very strong, characteristic broad absorption band between 2000-2100 cm⁻¹ corresponding to the asymmetric stretch of the -N=C=S group. A strong absorption around 1680-1700 cm⁻¹ for the C=O (carbonyl) stretch. |

| ¹H NMR | Signals in the aromatic region (~7.2-7.8 ppm ) corresponding to the protons on the benzene ring. A singlet at ~2.4 ppm corresponding to the methyl (-CH₃) group protons. |

| ¹³C NMR | A signal in the range of ~130-145 ppm for the isothiocyanate carbon (-N=C=S). A signal around ~165-170 ppm for the carbonyl carbon (C=O). Signals in the aromatic region (~125-140 ppm ) and a signal for the methyl carbon (~21 ppm ). |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₉H₇NOS). |

Safety and Handling: A Self-Validating System

Ensuring safety is paramount. The protocol's integrity relies on strict adherence to handling guidelines for all reagents and products.

-

3-Methylbenzoyl Chloride (CAS: 1711-06-4): This substance is highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[13][14] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. Always handle in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [15] Keep away from moisture.

-

Potassium Thiocyanate (CAS: 333-20-0): Harmful if swallowed or inhaled. Contact with acids liberates very toxic gas (hydrogen cyanide). Handle with gloves and avoid creating dust.

-

Acetone (CAS: 67-64-1): Highly flammable liquid and vapor. Keep away from ignition sources.

-

This compound (Product): As with most isothiocyanates, the product should be treated as an irritant and potential lachrymator. Avoid inhalation and skin contact.

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[16] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[14] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal. Ensure adequate ventilation.[13]

Conclusion and Applications

The synthesis of this compound from 3-methylbenzoyl chloride via nucleophilic acyl substitution with potassium thiocyanate is a robust, high-yielding, and straightforward procedure. The causality behind the reaction's success lies in the hard-hard interaction between the acyl carbon and the thiocyanate's nitrogen atom, leading to the thermodynamically favored isothiocyanate product. By following the detailed protocol and adhering strictly to the safety guidelines, researchers can reliably produce this valuable intermediate.

The synthesized this compound serves as a versatile building block for creating a diverse range of chemical entities. Its primary utility is in reacting with nucleophiles, such as primary and secondary amines, to form N-(3-methylbenzoyl)thioureas, which are scaffolds frequently explored in medicinal chemistry for their potential biological activities.[10] This accessibility and reactivity make it a cornerstone reagent for professionals in the field of drug development and discovery.

References

-

N-(Diphenylcarbamothioyl)-3-methylbenzamide - PMC. National Institutes of Health. [Link]

-

Synthesis of Isothiocyanates: An Update - PMC. National Institutes of Health. [Link]

-

Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides. ACS Publications. [Link]

-

Recent Advances in the Synthesis and Applications of Isothiocyanates. ResearchGate. [Link]

-

IR absorption spectra of metal thiocyanates and isothiocyanates. ResearchGate. [Link]

-

Aroyl-isothiocyanate/isoselenocyanate as precursors to afford novel cis-3-aroyl-thiourea/urea-ββ-lactams: Design, synthesis, docking and biological evaluation. ResearchGate. [Link]

-

Synthesis and Structure Elucidation of some Acyl Thiocarbamates from 8-Hydroxyquinoline. J. Chem. Soc. Pak. [Link]

-

Isothiocyanic acid, methyl ester. Organic Syntheses Procedure. [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC. National Institutes of Health. [Link]

-

Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry (RSC Publishing). [Link]

-

Direct and facile synthesis of acyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine system. ResearchGate. [Link]

- A kind of synthetic method of o-methylbenzoyl nitrile.

-

Preparation, characterization, and in vitro cytotoxicity activity of allyl-isothiocyanate-embedded polymeric nanoparticles for potential breast cancer targeting. PubMed. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. [Link]

-

Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. [Link]

-

Benzoyl Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. [Link]

-

Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts. [Link]

-

Investigation of Antimicrobial Activity and Characterization of Isolated Allyl Isothiocyanate. [Link]

-

Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. [Link]

-

Multicomponent reactions of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones: a facile one-pot synthesis of thiophenes. PubMed. [Link]

-

Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 10. N-(Diphenylcarbamothioyl)-3-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.ie [fishersci.ie]

- 16. nj.gov [nj.gov]

A Comprehensive Technical Guide to 3-Methylbenzoyl Isothiocyanate (CAS: 28115-86-8): Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction: 3-Methylbenzoyl isothiocyanate, also known as m-toluoyl isothiocyanate, is a member of the aroyl isothiocyanate class of organic compounds. Characterized by the highly reactive isothiocyanate (-N=C=S) group attached to an acyl moiety, this molecule serves as a potent electrophile and a versatile building block in synthetic chemistry. Its true value lies not as an end-product, but as a critical intermediate for constructing complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it a prime target for a wide array of nucleophiles. This guide provides an in-depth exploration of this compound, detailing its fundamental properties, synthesis, core reactivity, and proven applications for researchers, and professionals in drug development.

Section 1: Core Properties and Safety Mandates

A thorough understanding of a reagent's physicochemical properties and safety profile is a prerequisite for its effective and safe implementation in any experimental setting.

1.1: Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 28115-86-8 | [1] |

| Molecular Formula | C₉H₇NOS | [1] |

| Molecular Weight | 177.22 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Benzoyl isothiocyanate, 3-methyl- | [1] |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)N=C=S | [1] |

1.2: Hazard Identification and Safe Handling

This compound is an irritant and requires careful handling in a controlled laboratory environment. Adherence to the following safety protocols is mandatory.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Measures |

| Skin & Eye Irritant | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] | P280: Wear protective gloves, clothing, and eye/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Respiratory Irritant | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] |

| Acute Toxicity (Potential) | GHS07 (Exclamation Mark) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] | P264: Wash skin thoroughly after handling.[3] P312: Call a POISON CENTER or doctor if you feel unwell.[3] |

Section 2: Synthesis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing aroyl isothiocyanates is the reaction of an aroyl chloride with a thiocyanate salt. This approach is favored due to the commercial availability of the precursors and the generally high yields.

The synthesis of this compound proceeds via a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The subsequent departure of the chloride leaving group yields the final product. The choice of an aprotic solvent like acetone or acetonitrile is critical to prevent side reactions with the highly reactive isothiocyanate product.

Protocol 1: Laboratory-Scale Synthesis

This protocol describes a robust method for the preparation of this compound from 3-methylbenzoyl chloride.

Materials:

-

3-Methylbenzoyl chloride

-

Potassium thiocyanate (KSCN), dried

-

Anhydrous acetone

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Filtration apparatus

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dried potassium thiocyanate (1.1 equivalents) to anhydrous acetone.

-

Reaction Initiation: Stir the suspension vigorously. Slowly add 3-methylbenzoyl chloride (1.0 equivalent) dropwise to the suspension at room temperature. The causality here is to maintain control over the initial exothermic reaction.

-

Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or infrared spectroscopy, looking for the disappearance of the acid chloride and the appearance of the characteristic strong isothiocyanate stretch (~2100-2000 cm⁻¹).

-

Workup: Cool the reaction mixture to room temperature. A precipitate of potassium chloride (KCl) will have formed.

-

Isolation: Remove the KCl precipitate by vacuum filtration. Wash the solid with a small amount of anhydrous acetone.

-

Purification: The filtrate contains the product. The acetone can be removed under reduced pressure. The resulting crude oil is often of sufficient purity for subsequent reactions. If higher purity is required, vacuum distillation can be performed, though care must be taken due to the thermal sensitivity of the product.

Section 3: Core Reactivity Profile

The synthetic utility of this compound stems from the predictable and versatile reactivity of the isothiocyanate functional group, which acts as a powerful electrophile.

The central carbon of the -N=C=S group is electron-deficient and readily attacked by a wide range of nucleophiles, including primary and secondary amines, hydrazines, alcohols, and carbanions from active methylene compounds.[4][5] This reactivity forms the basis for the construction of thiourea, thioamide, and other related scaffolds, which are prevalent in medicinal chemistry.

The reaction with primary amines, for instance, leads to the formation of 1-aroyl-3-substituted thioureas. These compounds are not only stable products in their own right but also serve as intermediates for further cyclization reactions to generate diverse heterocyclic systems.[4]

Section 4: Key Applications in Research and Development

4.1: A Cornerstone for Heterocyclic Synthesis

The primary application of this compound is as a precursor for the synthesis of N-heterocycles. The aroylthiourea intermediates, formed from the reaction with amines, can be readily cyclized under various conditions to yield a plethora of pharmacologically relevant scaffolds.

For example, base-catalyzed condensation of N-aroylthioureas with α-halo ketones is a classic route to thiazole derivatives. Similarly, reactions with compounds containing multiple nucleophilic sites can lead to triazoles, imidazoles, and other important ring systems.[4] This versatility makes this compound an invaluable tool for generating compound libraries for high-throughput screening.

Protocol 2: Synthesis of a 1-(3-Methylbenzoyl)-3-arylthiourea

This protocol provides a general method for reacting this compound with an aromatic amine.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline)

-

Anhydrous tetrahydrofuran (THF) or acetonitrile

-

Magnetic stirrer, round-bottom flask

Procedure:

-

Setup: Dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.

-

Addition: To this stirred solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution as it forms.

-

Monitoring: The reaction can be monitored by TLC until the starting materials are consumed.

-

Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Purification: The product is often pure after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.

4.2: Potential in Drug Discovery

While specific drug candidates containing the this compound moiety are not extensively documented, the broader class of isothiocyanates (ITCs) is of significant interest in medicinal chemistry. Natural ITCs, such as sulforaphane, are known for their anti-cancer and anti-inflammatory properties.[6][7][8]

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an active area of research, with some strategies involving the incorporation of an ITC group to leverage its biological activities.[7][8] Therefore, this compound represents a valuable starting point for synthesizing novel chemical entities (NCEs) for screening in various therapeutic areas, including oncology and inflammation.[6][9] Its utility lies in its ability to readily introduce the aroylthiourea pharmacophore, a scaffold known for diverse biological activities.

Conclusion

This compound (CAS 28115-86-8) is a highly valuable and reactive chemical intermediate. Its straightforward synthesis and the pronounced electrophilicity of its isothiocyanate carbon make it an essential reagent for accessing a wide range of thiourea derivatives and, subsequently, complex heterocyclic systems. For researchers in synthetic organic chemistry and drug discovery, this compound offers a reliable and efficient pathway to generate molecular diversity, enabling the exploration of new chemical space for potential therapeutic agents. Proper understanding of its reactivity and adherence to strict safety protocols are paramount to harnessing its full synthetic potential.

References

- Google Patents. (n.d.). Method of producing methyl isothiocyanate.

- Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Organic Syntheses Procedure.

- ResearchGate. (n.d.). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Request PDF.

- Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis.

- Google Patents. (n.d.). Usage of isothiocyanate in preparing medicine for preventing from tumor invasion and metastasis.

-

PubChem, National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Application of isothiocyanate compounds.

-

PubMed Central. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]

-

RSC Medicinal Chemistry. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Publishing. Retrieved from [Link]

-

Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]

- M. G. Assy and H. Y. Moustafa. (n.d.). REACTION OF AROYL ISOTHIOCYANATE WITH ACTIVE METHYLENE COMPOUNDS.

-

New Journal of Chemistry. (n.d.). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. RSC Publishing. Retrieved from [Link]

-

NIST WebBook. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. aksci.com [aksci.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. tandfonline.com [tandfonline.com]

- 6. CN101780066B - Usage of isothiocyanate in preparing medicine for preventing from tumor invasion and metastasis - Google Patents [patents.google.com]

- 7. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. CN113181160A - Application of isothiocyanate compounds - Google Patents [patents.google.com]

3-Methylbenzoyl isothiocyanate molecular weight and formula

An In-Depth Technical Guide to 3-Methylbenzoyl Isothiocyanate

Introduction

This compound is an aromatic acyl isothiocyanate, a class of compounds characterized by the presence of a carbonyl group attached to the nitrogen atom of the isothiocyanate moiety (-N=C=S). This structural feature imparts a high degree of reactivity, making it a valuable and versatile intermediate in synthetic organic chemistry. Its electrophilic nature allows for facile reactions with a wide range of nucleophiles, enabling the construction of more complex molecular architectures, particularly heterocyclic systems and thiourea derivatives. For researchers in medicinal chemistry and drug development, this compound serves as a key building block for synthesizing novel compounds with potential therapeutic applications, leveraging the well-documented biological activities of the broader isothiocyanate and thiourea families, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling protocols.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NOS | [4][5] |

| Molecular Weight | 177.22 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Registry Number | 28115-86-8 | [4][5] |

| Canonical SMILES | CC1=CC=CC(=C1)C(=O)N=C=S | [5] |

| InChI Key | DXKOLJYVHYILGA-UHFFFAOYSA-N | [4][5] |

Synthesis and Mechanism

The most direct and common laboratory-scale synthesis of this compound involves the reaction of 3-methylbenzoyl chloride with a thiocyanate salt. This method is efficient and proceeds through a well-established nucleophilic acyl substitution mechanism.

Causality of Experimental Design

The choice of an aprotic solvent like acetone or acetonitrile is crucial. These solvents effectively dissolve the organic starting material (3-methylbenzoyl chloride) and the inorganic salt (potassium or sodium thiocyanate) while being unreactive towards the highly electrophilic acyl chloride and the isothiocyanate product. The reaction is typically performed at room temperature, as the reactants are sufficiently reactive without the need for heating, which could promote side reactions or decomposition of the product.

Experimental Protocol: Synthesis from 3-Methylbenzoyl Chloride

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

-

3-Methylbenzoyl chloride

-

Potassium thiocyanate (KSCN), dried

-

Acetone (anhydrous)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Condenser (optional, for moisture protection)

-

Calcium chloride drying tube

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagents: In the flask, dissolve 3-methylbenzoyl chloride (1.0 eq) in anhydrous acetone.

-

Addition: To the stirring solution, add finely ground and dried potassium thiocyanate (1.0-1.1 eq) in one portion.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a potassium chloride precipitate. The reaction is typically complete within 2-4 hours.[6][7]

-

Workup: Once the reaction is complete, filter the mixture to remove the precipitated potassium chloride.

-

Isolation: The filtrate, containing the this compound product in acetone, can be used directly for subsequent reactions. Alternatively, the acetone can be removed under reduced pressure to yield the crude product. Caution: The product is moisture-sensitive and should be handled accordingly.

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation, though it is often used in its crude form for subsequent synthetic steps.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to attack by nucleophiles.

Core Reactivity: Nucleophilic Addition

The primary reaction pathway involves the addition of nucleophiles across the C=N bond. This reactivity is the foundation for its use as a building block in drug discovery and organic synthesis.

-

Reaction with Amines: Primary and secondary amines readily attack the isothiocyanate to form N,N'-disubstituted thiourea derivatives. This is one of the most common and reliable reactions of isothiocyanates.

-

Reaction with Thiols: Thiols react to form dithiocarbamate esters.

-

Reaction with Alcohols: Alcohols react, often under basic catalysis, to yield thiocarbamates.

The formation of thiourea linkage is particularly significant in medicinal chemistry, as this moiety is a well-known pharmacophore present in numerous biologically active compounds.

General Reactivity Diagram

Caption: General reactivity of the isothiocyanate group with nucleophiles.

Applications in Research

-

Medicinal Chemistry Scaffold: Its primary application is as an intermediate for the synthesis of novel compounds for biological screening. The resulting thiourea derivatives are investigated for a range of activities, including inhibition of cyclooxygenase (COX) enzymes, which is relevant to anti-inflammatory drug design.[2]

-

Antimicrobial Drug Development: The isothiocyanate functional group is found in natural products with potent antimicrobial properties.[1][8] Synthetic analogs like this compound are used to create derivatives that mimic these natural products to combat antibiotic resistance.

-

Chemical Probes: Due to its specific reactivity with nucleophilic amino acid residues like cysteine and lysine, isothiocyanates can be used as covalent probes to identify and characterize binding sites in proteins.

Safety, Handling, and Storage

Acyl isothiocyanates are reactive and potentially hazardous compounds. Adherence to strict safety protocols is mandatory. The following guidelines are based on data for structurally similar compounds like benzoyl isothiocyanate.[9][10]

Hazard Profile:

-

Skin Contact: May cause skin irritation or an allergic skin reaction.[9][10]

-

Eye Contact: Causes serious eye damage; it is a lachrymator (a substance that causes tearing).[9][10]

-

Inhalation: Harmful if inhaled; vapor can be irritating to the respiratory tract.

-

Reactivity: Reacts with water and acids, potentially liberating toxic gas.[9]

Handling Protocols:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A standard lab coat is required.

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

To maintain product quality and prevent decomposition, it is often recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[9]

-

Keep away from incompatible materials such as water, acids, strong bases, and oxidizing agents.[10]

References

-

This compound. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

This compound. PubChem Compound Summary for CID 141397. National Center for Biotechnology Information. [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. MDPI. [Link]

-

Safety data sheet - Methyl isothiocyanate. CPAchem. [Link]

-

Synthesis and antibacterial activity of some new 1-aroyl-3-(substituted-2-benzothiazolyl)thioureas. ResearchGate. [Link]

-

Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model. PubMed. [Link]

-

Antimicrobial Efficacy of Benzyl Isothiocyanate. ResearchGate. [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. [Link]

Sources

- 1. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 628-03-5: 3-Methylbutyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. bg.cpachem.com [bg.cpachem.com]

3-Methylbenzoyl isothiocyanate reactivity with primary amines

An In-depth Technical Guide to the Reactivity of 3-Methylbenzoyl Isothiocyanate with Primary Amines

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity between this compound and primary amines. This reaction is a cornerstone of modern synthetic chemistry, offering a robust and highly efficient pathway to N-aroyl-N'-substituted thioureas. These products serve as critical intermediates in the synthesis of diverse heterocyclic scaffolds and as standalone molecules with significant biological activity. This document, intended for researchers, medicinal chemists, and drug development professionals, delves into the core reaction mechanism, kinetic considerations, a detailed experimental protocol, and the applications of the resulting thiourea derivatives.

Introduction: The Significance of Acyl Isothiocyanates

Isothiocyanates (R-N=C=S) are a class of highly versatile reagents in organic synthesis, prized for their ability to react with a wide range of nucleophiles.[1] Their utility is further enhanced when an acyl group is attached to the nitrogen atom, forming an acyl isothiocyanate. The presence of the electron-withdrawing acyl group dramatically increases the electrophilicity of the central carbon atom in the isothiocyanate moiety, making it exceptionally susceptible to nucleophilic attack.[2]

This compound, the subject of this guide, is a prime example of such an activated system. Its reaction with primary amines provides a direct and high-yielding route to N-(3-methylbenzoyl)-N'-substituted thioureas. These thiourea derivatives are not merely stable final products but are also pivotal precursors for a multitude of biologically relevant heterocyclic compounds.[2][3] The inherent bioactivity of the thiourea core itself, with applications ranging from anticancer to antimicrobial agents, underscores the importance of this transformation in medicinal chemistry and drug discovery.[4][5][6]

The Core Reaction Mechanism: A Nucleophilic Addition Pathway

The reaction between this compound and a primary amine (R'-NH₂) proceeds through a well-established nucleophilic addition mechanism. The process is efficient and typically occurs under mild conditions.

2.1. Electrophilic Activation: The this compound molecule features a highly electrophilic carbon atom within the isothiocyanate group (-N=C=S). The adjacent benzoyl group acts as a potent electron-withdrawing group, which significantly enhances the positive partial charge on this carbon, making it the primary site for nucleophilic attack.[2]

2.2. Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isothiocyanate.[2] This step is the rate-determining step of the reaction.

2.3. Intermediate Formation and Proton Transfer: This nucleophilic addition results in the formation of a transient, zwitterionic intermediate. This intermediate is unstable and rapidly undergoes a proton transfer from the newly bonded nitrogen to the nitrogen of the original isothiocyanate. This transfer neutralizes the charges and yields the stable N,N'-disubstituted thiourea product.

The overall mechanism can be visualized as follows:

Caption: Nucleophilic addition mechanism for the reaction of this compound with a primary amine.

Reaction Kinetics and Influential Factors

The efficiency and selectivity of the reaction are governed by several key parameters. A thorough understanding of these factors is crucial for experimental design and optimization.

-

Amine Nucleophilicity: The reactivity of the primary amine is directly proportional to its nucleophilicity. Aliphatic amines, being more basic, are generally more reactive than aromatic amines.[7] Electron-donating groups on an aromatic amine will increase its reactivity, while electron-withdrawing groups will decrease it.

-

pH: The reaction with primary amines is significantly pH-dependent and is favored under alkaline conditions, typically in the pH range of 8.5 to 9.5.[8][9] In this range, the amine is in its deprotonated, more nucleophilic free base form. At lower pH, the amine becomes protonated (-NH₃⁺), rendering it non-nucleophilic and halting the reaction.

-

Solvent: Anhydrous aprotic solvents such as acetone, acetonitrile, or tetrahydrofuran (THF) are commonly employed.[10][11] These solvents effectively dissolve the reactants without competing in the reaction. Protic solvents like water or alcohols can react with the highly electrophilic isothiocyanate, leading to byproducts and reduced yields.

-

Temperature: While many reactions proceed efficiently at room temperature, gentle heating may be necessary for less reactive amines, such as anilines with strong electron-withdrawing substituents.[7]

-

Stoichiometry: A 1:1 molar ratio of the isothiocyanate to the amine is typically used. Using an excess of the amine can sometimes lead to the formation of symmetrical thiourea byproducts if the initial isothiocyanate formation is not complete.[12]

Field-Proven Experimental Protocol

A common and highly effective method for this synthesis involves the in situ generation of the this compound from its corresponding acyl chloride, followed by the immediate addition of the primary amine. This approach avoids the need to isolate the often moisture-sensitive acyl isothiocyanate.

Workflow for Synthesis:

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Hexylbenzoyl)-3-methylthiourea [mdpi.com]

- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. reddit.com [reddit.com]

- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. asianpubs.org [asianpubs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility of 3-Methylbenzoyl Isothiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 3-methylbenzoyl isothiocyanate, a compound of significant interest in synthetic chemistry and drug discovery. Understanding the solubility of this acyl isothiocyanate is paramount for its effective use in reaction chemistry, purification, and formulation. This document moves beyond a simple tabulation of data to explain the underlying chemical principles governing its solubility, offering predictive insights and robust experimental protocols for quantitative assessment.

Introduction to this compound

This compound (C₉H₇NOS) is an aromatic acyl isothiocyanate featuring a methyl-substituted benzene ring attached to a benzoyl isothiocyanate core.[1][2] The presence of both a reactive isothiocyanate group (-N=C=S) and a carbonyl group makes it a versatile building block in organic synthesis, particularly for the creation of various heterocyclic compounds and thioureas.[3] The solubility of this compound is a critical parameter that dictates its handling, reaction kinetics, and purification strategies.

Key Physicochemical Properties: [1][2]

| Property | Value |

| Molecular Formula | C₉H₇NOS |

| Molecular Weight | 177.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 28115-86-8 |

Theoretical Framework for Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The molecule's structure contains both polar and non-polar regions, leading to a nuanced solubility profile.

-

Polar Moieties: The carbonyl group (C=O) and the isothiocyanate group (-N=C=S) are polar, capable of dipole-dipole interactions and potentially weak hydrogen bonding with suitable solvents.

-

Non-polar Moiety: The tolyl (methylbenzoyl) group is aromatic and largely non-polar, favoring interactions with non-polar or weakly polar solvents through van der Waals forces.

The interplay of these groups dictates the compound's affinity for different classes of organic solvents. For instance, solvents that can effectively solvate both the polar functional groups and the non-polar aromatic ring will likely exhibit the highest dissolving capacity.

Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar carbonyl and isothiocyanate groups through dipole-dipole interactions without the risk of reacting with the isothiocyanate moiety. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents offer a good balance of polarity to dissolve the compound and are commonly used in the synthesis and purification of isothiocyanates.[4] |

| Ethers | Diethyl ether | Moderate | Lower polarity compared to THF, may result in slightly lower solubility. |

| Esters | Ethyl acetate | Moderate to High | A solvent of intermediate polarity, often used in chromatography for the purification of isothiocyanates.[5] |

| Alcohols | Methanol, Ethanol | Moderate (with caution) | While likely to dissolve the compound due to their polarity, protic solvents like alcohols can react with the isothiocyanate group to form thiocarbamates, especially in the presence of a base or at elevated temperatures. Use should be carefully considered based on the intended application. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic nature of these solvents will favorably interact with the tolyl group of the molecule. |

| Aliphatic | Hexane, Heptane | Low | These non-polar solvents are unlikely to effectively solvate the polar functional groups of this compound and are often used as anti-solvents for recrystallization.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method. UV detection is suitable for this aromatic compound.[5]

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, solubility increases with temperature, although there can be exceptions.

-

Solvent Polarity: As discussed, a good match between the polarity of the solute and the solvent is crucial.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Presence of Water: Traces of water in organic solvents can lead to the hydrolysis of the isothiocyanate group, altering the chemical nature of the solute.

Conclusion

This compound exhibits a nuanced solubility profile due to its combination of polar and non-polar structural features. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in ethers, esters, and aromatic solvents, and poorly soluble in aliphatic hydrocarbons. Caution is advised when using protic solvents like alcohols due to potential reactivity. For precise applications in research and drug development, the experimental protocol provided in this guide offers a robust framework for the quantitative determination of its solubility in various organic media.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 141397, this compound. [Link]

-

NIST. This compound in NIST Chemistry WebBook. [Link]

-

ResearchGate. Solubility profile for glutathione-phenethyl isothiocyanate (GsPEITC) conjugate in a selection of organic solvents. [Link]

-

MDPI. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]

-

Arkivoc. Reactivity and diverse synthetic applications of acyl isothiocyanates. [Link]

Sources

- 1. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylbenzoyl Isothiocyanate

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-methylbenzoyl isothiocyanate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction

This compound (C₉H₇NOS) is an aromatic acyl isothiocyanate with significant utility in organic synthesis.[1] Its bifunctional nature, possessing both an electrophilic carbonyl group and a reactive isothiocyanate moiety, makes it a versatile building block for the construction of a wide range of heterocyclic compounds and other complex organic molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives. This guide delves into the causality behind the observed spectroscopic data, providing a framework for the rational interpretation of its NMR, IR, and MS spectra.

The synthesis of acyl isothiocyanates like this compound is typically achieved through the reaction of the corresponding acyl chloride (3-methylbenzoyl chloride) with a thiocyanate salt, or via the treatment of a primary amide with thiophosgene. The choice of synthetic route can influence the impurity profile, making robust spectroscopic characterization essential.

Molecular Structure and Isomerism

The molecular structure of this compound is presented below. The presence of the methyl group on the benzene ring at the meta-position gives rise to a specific substitution pattern that is clearly discernible in its NMR spectra.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit signals in the aromatic and aliphatic regions, consistent with its structure. The chemical shifts are influenced by the electron-withdrawing nature of the benzoyl isothiocyanate group and the electron-donating effect of the methyl group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | m | 2H | Aromatic H (ortho to C=O) |

| ~7.4-7.6 | m | 2H | Aromatic H (meta and para to C=O) |

| ~2.4 | s | 3H | -CH₃ |

Interpretation and Rationale:

-

The aromatic protons ortho to the electron-withdrawing carbonyl group are expected to be the most deshielded and appear furthest downfield.

-

The other aromatic protons will resonate at slightly higher fields. The splitting patterns will be complex due to meta and para couplings.

-

The methyl protons will appear as a singlet in the aliphatic region, with a chemical shift typical for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum is typically proton-decoupled, resulting in singlets for each unique carbon atom. A ¹³C NMR spectrum for this compound has been reported in CDCl₃.[2]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O |

| ~145 | N=C=S |

| ~139 | Ar-C (ipso to -CH₃) |

| ~135 | Ar-CH (para to -CH₃) |

| ~133 | Ar-C (ipso to C=O) |

| ~130 | Ar-CH (ortho to -CH₃) |

| ~129 | Ar-CH (ortho to C=O) |

| ~126 | Ar-CH (meta to -CH₃) |

| ~21 | -CH₃ |

Interpretation and Rationale:

-

The carbonyl carbon (C=O) is highly deshielded and appears at a low field.

-

The carbon of the isothiocyanate group (N=C=S) also resonates at a low field, though typically at a slightly higher field than the carbonyl carbon.

-

The aromatic carbons show a range of chemical shifts depending on their position relative to the substituents. The ipso-carbons (carbons directly attached to substituents) can be identified by their lower intensity in the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and isothiocyanate groups. The NIST WebBook provides an IR spectrum for this compound.[3]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2920 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2100-2000 | Very Strong, Broad | N=C=S asymmetric stretch |

| ~1700 | Strong | C=O stretch |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-N stretch |

| ~950 | Medium | N=C=S symmetric stretch |

| ~800-700 | Strong | C-H bend (aromatic out-of-plane) |

Interpretation and Rationale:

-

The most characteristic peak in the IR spectrum is the very strong and broad absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S), which is a defining feature of this class of compounds.[4]

-

The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration.

-

The presence of aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending vibrations, confirms the presence of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The electron ionization (EI) mass spectrum of this compound is available on the NIST WebBook.[5]

The molecular ion peak [M]⁺• is expected at m/z 177, corresponding to the molecular weight of C₉H₇NOS. The fragmentation pattern is dominated by cleavages adjacent to the carbonyl group and the isothiocyanate moiety.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 177 | [M]⁺• |

| 119 | [M - NCS]⁺ |

| 91 | [C₇H₇]⁺ |

| 58 | [NCS]⁺ |

Interpretation and Fragmentation Pathway:

The primary fragmentation involves the loss of the isothiocyanate radical to form the stable 3-methylbenzoyl cation (m/z 119). This cation can then lose a molecule of carbon monoxide to form the tolyl cation (m/z 91).

Figure 2: Proposed fragmentation pathway for this compound.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans may be required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Conclusion